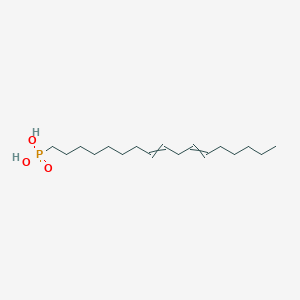
Heptadeca-8,11-dien-1-ylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadeca-8,11-dien-1-ylphosphonic acid is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadeca-8,11-dien-1-ylphosphonic acid typically involves the reaction of heptadeca-8,11-diene with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated systems, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Heptadeca-8,11-dien-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and phosphonate compounds. These products have diverse applications in different fields .
Scientific Research Applications
Heptadeca-8,11-dien-1-ylphosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Heptadeca-8,11-dien-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(6E,11E)-Heptadeca-6,11-diene-9,9-diylbis(phosphonic acid): A similar bisphosphonate compound with comparable properties and applications.
(8Z,11Z,14Z)-Heptadecatrienoic acid: Another related compound with distinct structural features and biological activities.
Uniqueness
Heptadeca-8,11-dien-1-ylphosphonic acid is unique due to its specific structure and the presence of two phosphonate groups. This structural uniqueness contributes to its diverse applications and potential in various fields .
Properties
CAS No. |
215168-51-7 |
|---|---|
Molecular Formula |
C17H33O3P |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
heptadeca-8,11-dienylphosphonic acid |
InChI |
InChI=1S/C17H33O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,18,19,20) |
InChI Key |
YUSOBZSETKEYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)

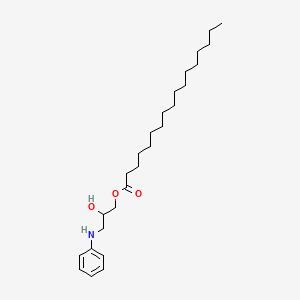
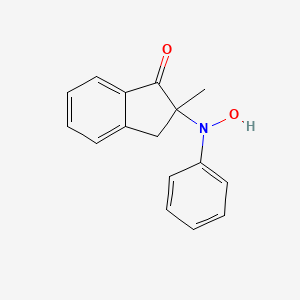
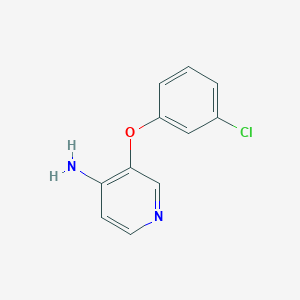

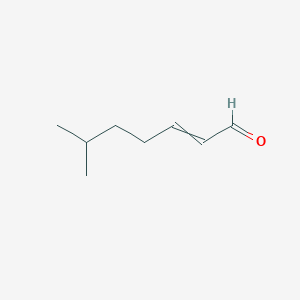


![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

